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Compound Name: D-Lactose monohydrate

Cat. No.: B1148351 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on minimizing issues related to the hygroscopicity of amorphous

lactose in pharmaceutical formulations.

Frequently Asked Questions (FAQs)
Q1: What is amorphous lactose and why is it hygroscopic?

Amorphous lactose is a form of lactose that lacks a long-range ordered molecular structure,

unlike its crystalline counterparts.[1][2] This disordered state possesses higher energy and

molecular mobility, making it thermodynamically unstable.[1][2] Due to this instability and a

higher surface area, amorphous lactose has a strong affinity for water molecules and readily

absorbs moisture from the environment, a phenomenon known as hygroscopicity.[2] This can

lead to significant challenges in formulation stability.

Q2: What are the primary consequences of moisture absorption by amorphous lactose in a

formulation?

Moisture absorption by amorphous lactose can lead to several detrimental effects:

Plasticization and Reduced Glass Transition Temperature (Tg): Sorbed water acts as a

plasticizer, increasing the molecular mobility of the lactose molecules and significantly

lowering the glass transition temperature (Tg).[3] If the Tg drops below the storage
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temperature, the amorphous lactose transitions from a rigid, glassy state to a more mobile,

rubbery state.[4][5]

Crystallization: The increased molecular mobility in the rubbery state can trigger the

conversion of amorphous lactose to a more stable crystalline form.[2][5][6] This is often an

uncontrolled process that can alter the physical properties of the formulation.

Caking and Stickiness: Above its Tg, amorphous lactose can become sticky, leading to

particle agglomeration, powder caking, and poor flowability.[3][5] This can cause significant

issues during manufacturing processes like tabletting and powder filling.

Alteration of Drug Product Performance: Changes in the physical state of the excipient can

impact the performance of the final drug product, including dissolution rates and

bioavailability of the active pharmaceutical ingredient (API).[5] For dry powder inhaler (DPI)

formulations, changes in particle interactions due to moisture can negatively affect

aerosolization performance.[2]

Q3: How can I control the hygroscopicity of amorphous lactose in my formulation?

Several strategies can be employed to manage the hygroscopicity of amorphous lactose:

Environmental Control: Maintaining a low relative humidity (RH) environment during

manufacturing and storage is crucial to prevent moisture uptake.[2]

Co-processing with Excipients: Incorporating other excipients can help mitigate

hygroscopicity.[7][8]

Hydrophobic Excipients: These can act as a barrier to moisture.

Water-Binding Excipients: These can compete with the amorphous lactose for available

water.

High Tg Excipients: These can help maintain the glassy state of the formulation.

Protective Packaging: Using packaging with a high moisture barrier is essential for protecting

the formulation during its shelf life.[7]
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Minimizing Amorphous Content: While some amorphous content can be beneficial for

compaction[9], minimizing it can reduce hygroscopicity-related issues.

Conditioning: Controlled exposure to specific temperature and humidity can be used to

induce crystallization in a controlled manner before the final formulation steps.[2]

Q4: What analytical techniques are used to characterize amorphous lactose and its interaction

with moisture?

Several techniques are essential for understanding the behavior of amorphous lactose:

Dynamic Vapor Sorption (DVS): This gravimetric technique measures the amount of solvent

(typically water) absorbed by a sample at different relative humidity levels, quantifying its

hygroscopicity.[2][10]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition

temperature (Tg) and to study crystallization events.[6][11]

X-ray Powder Diffraction (XRPD): XRPD can distinguish between amorphous and crystalline

materials, allowing for the quantification of amorphous content.[11][12][13]

Isothermal Microcalorimetry: This technique can be used to follow the transition from the

metastable amorphous form to the more stable crystalline form by measuring the heat

released during crystallization.[6]
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Observed Issue Potential Cause Recommended Action(s)

Powder Caking/Poor

Flowability

Moisture uptake has lowered

the Tg of amorphous lactose

below the storage/processing

temperature, leading to

stickiness and agglomeration.

[5]

1. Verify Environmental

Controls: Ensure

manufacturing and storage

occur under low relative

humidity conditions. 2.

Characterize Tg: Use DSC to

determine the Tg of your

formulation and ensure it is

well above storage and

processing temperatures. 3.

Formulation Modification:

Consider adding a glidant or

co-processing with a less

hygroscopic excipient.[7]

Changes in Tablet

Hardness/Friability Over Time

Post-compaction crystallization

of amorphous lactose is

occurring due to moisture

absorption.[4] This can initially

increase tablet strength but

may also lead to brittleness.

1. Monitor Crystallinity: Use

XRPD to assess changes in

the solid state of the lactose

over time under different

storage conditions. 2. Pre-

conditioning: Expose the

amorphous lactose to

controlled humidity to induce

crystallization before

compaction.[2] 3. Excipient

Selection: Evaluate the use of

crystalline lactose or a mixture

of crystalline and amorphous

lactose to achieve desired

tablet properties.[9]

Inconsistent Drug Release

Profiles

The physical state of the

amorphous lactose is changing

upon storage, affecting the

dissolution of the API.

1. Comprehensive Stability

Study: Conduct a stability

study that includes dissolution

testing at various time points

and storage conditions

(temperature and RH). 2.
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Solid-State Characterization:

Correlate changes in

dissolution with changes in the

solid state of the lactose (Tg,

crystallinity) using DSC and

XRPD.

Reduced Aerosol Performance

in DPIs

Moisture-induced particle

agglomeration and changes in

particle surface properties are

affecting the de-agglomeration

of the API from the lactose

carrier.[2]

1. Moisture Content Analysis:

Precisely measure the

moisture content of the

formulation. 2. Particle Size

Analysis: Evaluate the particle

size distribution of the blend

after storage at elevated

humidity. 3. Formulation

Optimization: Consider the use

of force-enhancing agents or

alternative lactose grades with

lower amorphous content.

Quantitative Data Summary
Table 1: Influence of Relative Humidity on Moisture Uptake and Crystallization of Amorphous

Lactose
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Relative Humidity

(RH)
Moisture Uptake (%)

Effect on Amorphous

Lactose
Reference

50%
Varies with exposure

time

Structural collapse

and subsequent slow

crystallization.

Crystallization

temperature is

significantly lowered

compared to

uncollapsed material.

[6]

57% 1.5%

The glass transition

temperature is

reduced below the

operating

temperature, leading

to a transition from a

glassy to a rubbery

state.

[4]

>40%

Initial rapid gain

followed by weight

loss

Indicates a shift from

amorphous to

crystalline lactose.

[14]

75%
Significant moisture

uptake

Can lead to severe

caking.
[15]

Experimental Protocols
1. Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Objective: To determine the moisture sorption-desorption isotherm of a formulation

containing amorphous lactose.

Methodology:

Place a known mass of the sample (typically 5-10 mg) onto the DVS sample pan.
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Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a

constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002%

min⁻¹).

Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At

each step, allow the sample to equilibrate until a stable weight is reached.

Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to

0% to obtain the desorption isotherm.

Plot the percentage change in mass against the RH to generate the sorption-desorption

isotherm.

2. Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Crystallization Analysis

Objective: To measure the Tg and observe any crystallization events of the amorphous

lactose in the formulation.

Methodology:

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal

it.

Place the sample pan and an empty reference pan into the DSC cell.

Equilibrate the sample at a starting temperature (e.g., 25°C).

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected

melting point of lactose (e.g., 250°C).

The Tg will be observed as a step change in the heat flow curve. Exothermic peaks

indicate crystallization events, and endothermic peaks indicate melting.

3. X-ray Powder Diffraction (XRPD) for Amorphous Content Quantification

Objective: To determine the degree of crystallinity of the lactose in the formulation.

Methodology:
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Pack the powder sample into a sample holder.

Place the sample holder in the XRPD instrument.

Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

The resulting diffractogram will show sharp peaks for crystalline material and a broad halo

for amorphous material.

The percentage of amorphous content can be quantified by various methods, including

comparing the area of the amorphous halo to the total area of the crystalline peaks.

Visualizations
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Caption: Troubleshooting workflow for hygroscopicity issues.
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Caption: Moisture-induced changes in amorphous lactose.
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Caption: General formulation development workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1148351#minimizing-hygroscopicity-issues-in-
formulations-containing-amorphous-lactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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